![molecular formula C15H14N4O3S B2914880 6-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one CAS No. 1291859-10-3](/img/structure/B2914880.png)
6-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one is an intriguing organic compound, blending elements from the dihydroisoquinoline, triazole, and pyridine families. Known for its potential in various scientific fields, this compound combines sulfonyl and heterocyclic structures, making it a topic of interest for researchers in chemistry, biology, medicine, and industry.
作用机制
Target of Action
The primary targets of this compound are currently unknown. The compound is a derivative of the [1,2,4]triazolo[4,3-a]pyridine class , which has been associated with various biological activities, including anticancer and antimicrobial effects . .
Mode of Action
Compounds in the [1,2,4]triazolo[4,3-a]pyridine class have been shown to interact with their targets leading to changes in cellular processes . The specific interactions and resulting changes for this compound would need further investigation.
Biochemical Pathways
Given the broad range of activities associated with [1,2,4]triazolo[4,3-a]pyridine derivatives , it is likely that multiple pathways could be affected
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Given the potential anticancer and antimicrobial activities of related [1,2,4]triazolo[4,3-a]pyridine compounds , it is possible that this compound could have similar effects.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one typically involves multi-step reactions. A common route begins with the formation of the triazole and pyridine cores, followed by the incorporation of the dihydroisoquinolinyl and sulfonyl groups. Typical reaction conditions might include:
Solvents: : Dichloromethane, ethanol, or water.
Catalysts: : Palladium on carbon, triethylamine.
Temperatures: : Ranging from room temperature to reflux conditions.
Industrial Production Methods
Scaling up to industrial production requires optimization of yields and purity. Techniques such as continuous flow synthesis and catalytic hydrogenation are often employed to ensure efficiency and consistency.
化学反应分析
Types of Reactions
Oxidation: : The sulfonyl group can undergo oxidation reactions, forming sulfoxides or sulfones.
Reduction: : Reduction can target the nitrogen atoms within the triazole or pyridine rings, altering their electronic properties.
Substitution: : Nucleophilic or electrophilic substitution reactions can occur at various positions on the triazole or pyridine rings.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, peracids.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: : Alkyl halides, acyl chlorides, and anhydrides.
Major Products Formed
Depending on the reaction, major products can include:
Oxidation: : Sulfoxides, sulfones.
Reduction: : Amines, alkanes.
Substitution: : Alkylated or acylated derivatives.
科学研究应用
6-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one finds applications in various fields:
Chemistry: : As a building block in organic synthesis, enabling the development of complex molecular architectures.
Biology: : Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: : Explored for pharmacological properties such as anti-inflammatory, anticancer, or antiviral activities.
Industry: : Utilized in the production of specialty chemicals or as a catalyst in industrial processes.
相似化合物的比较
Similar compounds include other sulfonyl-containing triazoles and pyridines:
5-(3,4-Dihydroisoquinolin-2(1H)-ylsulfonyl)[1,2,4]triazolo[3,4-a]pyridin-3(2H)-one: : A close relative with variations in the triazole-pyridine connectivity.
6-(3,4-Dihydroisoquinolin-2(1H)-ylthio)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one: : Similar but with a thio group instead of sulfonyl.
6-(3,4-Dihydroisoquinolin-2(1H)-ylsulfonyl)[1,2,4]oxazole-3(2H)-one: : Another analogue with an oxazole ring replacing the triazole.
属性
IUPAC Name |
6-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O3S/c20-15-17-16-14-6-5-13(10-19(14)15)23(21,22)18-8-7-11-3-1-2-4-12(11)9-18/h1-6,10H,7-9H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSEUGFCWMQBSOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CN4C(=NNC4=O)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
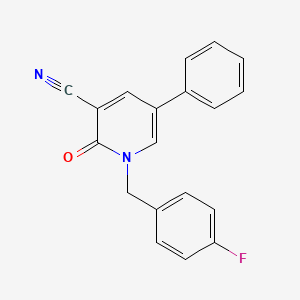
![3-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-1-(3,4-dimethylphenyl)pyridazin-4(1H)-one](/img/structure/B2914799.png)
![N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3,5-dimethoxybenzamide](/img/structure/B2914801.png)

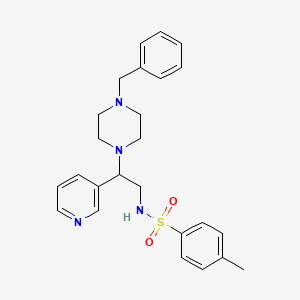
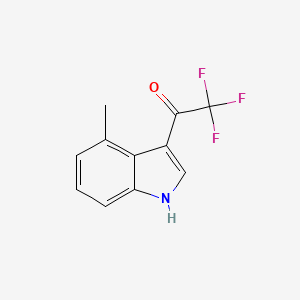

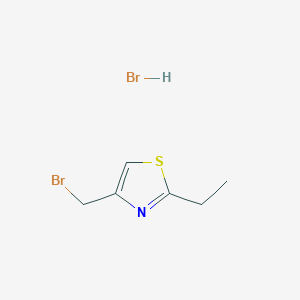
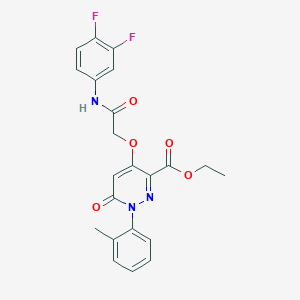
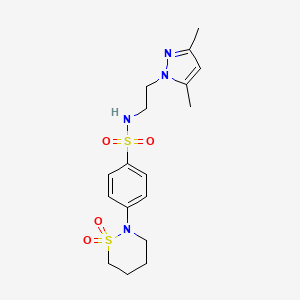
![N-Ethyl-N-[2-(3-methyl-3-phenylpiperidin-1-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2914815.png)
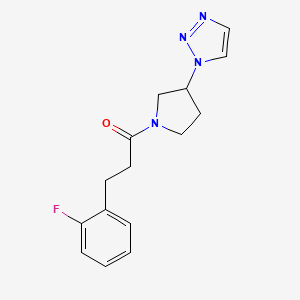
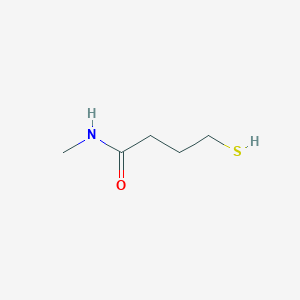
![1-[3-(difluoromethyl)azetidin-1-yl]-2-(2-methoxyphenyl)ethan-1-one](/img/structure/B2914820.png)
